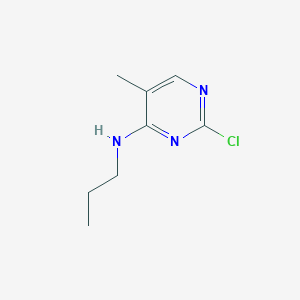![molecular formula C14H19N3O5 B13767907 N-[(Benzyloxy)carbonyl]alanylserinamide CAS No. 70874-14-5](/img/structure/B13767907.png)
N-[(Benzyloxy)carbonyl]alanylserinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]alanylserinamide is a chemical compound known for its applications in organic synthesis and peptide chemistry. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]alanylserinamide typically involves the protection of the amine group of alanylserinamide with a benzyloxycarbonyl group. This can be achieved by reacting alanylserinamide with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]alanylserinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the benzyloxycarbonyl group.
Substitution: Substituted derivatives where the benzyloxycarbonyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]alanylserinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]alanylserinamide involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyloxycarbonyl-L-proline
- N-Benzyloxycarbonyl-L-alanine
- N-Benzyloxycarbonyl-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]alanylserinamide is unique due to its specific structure, which combines the properties of alanylserinamide with the protective benzyloxycarbonyl group. This combination allows for versatile applications in peptide synthesis and organic chemistry, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
70874-14-5 |
|---|---|
Molekularformel |
C14H19N3O5 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
benzyl N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19N3O5/c1-9(13(20)17-11(7-18)12(15)19)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,18H,7-8H2,1H3,(H2,15,19)(H,16,21)(H,17,20) |
InChI-Schlüssel |
FGEFRNRUJYXIDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


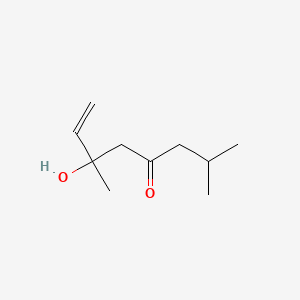

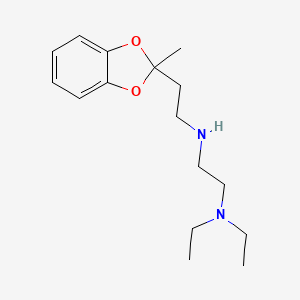
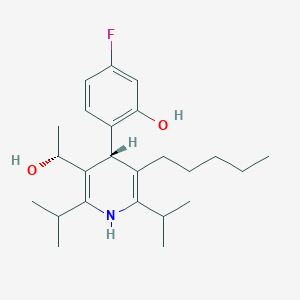

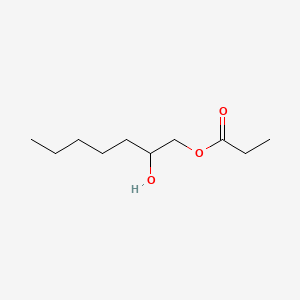


![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)
![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)
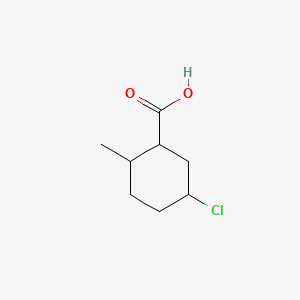

![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)
